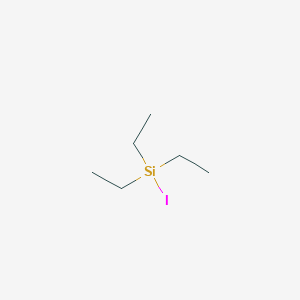
(E)-3-phenylbut-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-phenylbut-2-en-1-ol is an organic compound characterized by a phenyl group attached to a butenol structure. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications. Its structure consists of a phenyl ring bonded to a butenol chain, with the double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phenylbut-2-en-1-ol can be achieved through several methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, benzaldehyde can react with a suitable ylide to produce this compound under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of precursor compounds. This method ensures high yield and purity, making it suitable for large-scale production. The reaction conditions typically include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
化学反応の分析
Types of Reactions: (E)-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 3-phenylbutanol.
Substitution: 3-phenylbut-2-en-1-chloride.
科学的研究の応用
(E)-3-phenylbut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and as a chemical intermediate in the production of other industrial chemicals.
作用機序
The mechanism of action of (E)-3-phenylbut-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, altering their activity. The pathways involved can include modulation of oxidative stress responses and inhibition of microbial growth through disruption of cell membrane integrity.
類似化合物との比較
(Z)-3-phenylbut-2-en-1-ol: The Z-isomer of the compound, differing in the spatial arrangement around the double bond.
3-phenylpropan-1-ol: A saturated analog with a similar structure but lacking the double bond.
Cinnamyl alcohol: Another phenyl-substituted alcohol with a different carbon chain length.
Uniqueness: (E)-3-phenylbut-2-en-1-ol is unique due to its E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer and other similar compounds. This configuration can influence its reactivity and interaction with biological targets, making it valuable in specific applications.
特性
IUPAC Name |
3-phenylbut-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLYRXUZSPLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)












